Chroman-2-carbaldehyde

Overview

Description

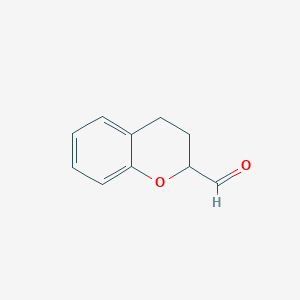

Chroman-2-carbaldehyde, also known as 2-chromanecarbaldehyde, is a chemical compound with the molecular weight of 162.19 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .

Synthesis Analysis

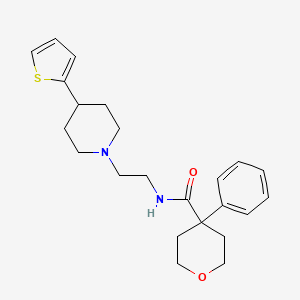

The synthesis of this compound involves a highly enantio- and diastereoselective method. This method uses an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a convergent three-step process via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 . This indicates that the compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . Chemical Reactions Analysis

This compound undergoes a series of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.19 . The compound’s IUPAC name is 2-chromanecarbaldehyde, and its InChI code is1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 .

Scientific Research Applications

Synthesis and Chemistry

Synthesis of Quinoline Ring Systems : Chroman-2-carbaldehyde analogs, such as 2-chloroquinoline-3-carbaldehyde, have been utilized in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. This highlights its significance in organic chemistry and medicinal research (Hamama et al., 2018).

Furan-2-carbaldehyde in Synthesis : Furan-2-carbaldehydes, similar to this compound, serve as biomass-derived chemicals for synthesizing bioactive quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage demonstrates the versatility of carbaldehydes in green chemistry (Yu et al., 2018).

Biological Applications

Synthesis of Bioactive Compounds : this compound derivatives, like chromone-3-carbaldehyde, have been explored for synthesizing compounds with potential biological activities. Such activities include anti-inflammatory, antitrypanosomal, and cytotoxic properties, showing promise for therapeutic applications (Gordon et al., 2020).

DNA Binding and Antioxidant Activities : Transition metal complexes with derivatives of this compound, such as 3-carbaldehyde-chromone semicarbazone, have been shown to bind to DNA via intercalation, suggesting potential as anticancer drugs. Additionally, these complexes exhibit significant antioxidant activities, which could have therapeutic implications (Li et al., 2010).

Catalyst-Free Synthesis Applications : The catalyst-free synthesis of chromane-type N,O-acetals using 4H-chromene-3-carbaldehydes represents another chemical application of this compound derivatives. This synthesis pathway offers an environmentally friendly approach to producing chromanes (Osyanin et al., 2020).

Formation of Complex Heteropolycyclic Systems : Utilizing reactions like Baylis–Hillman with this compound derivatives leads to the synthesis of complex heteropolycyclic systems. This demonstrates the compound's utility in advanced organic synthesis (Ganto et al., 2011).

Mechanism of Action

Target of Action

Chroman-2-carbaldehyde, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

Chromone derivatives are known to interact with different types of receptors . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .

Biochemical Pathways

This compound, like other chromone derivatives, is involved in various biochemical pathways. The compound is synthesized through a doubly decarboxylative, photoredox reaction . This reaction involves two independent decarboxylation processes, with the first one initiating the cycle and the second completing the process .

Pharmacokinetics

The synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method . This suggests that the compound’s stereochemistry could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Chromone derivatives are known to possess a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects .

Action Environment

The action environment of this compound involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . These factors constitute the key parameters for the success of the developed transformation .

Safety and Hazards

The safety data sheet for Chroman-2-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Future directions for Chroman-2-carbaldehyde research could involve the development of more efficient synthesis methods . For instance, a recent study described a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This method involves two independent decarboxylation processes, and the reaction was found to be applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids .

Biochemical Analysis

Biochemical Properties

Chroman-2-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized in the form of chromone and pyrazole conjugates, which have demonstrated antimicrobial activities . The nature of these interactions, however, is complex and depends on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are diverse. For instance, it has been found to exhibit antifungal activity against Candida albicans, a biofilm-forming agent . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found that a partially oxidized form of this compound exhibited significant inhibitory effects on the virulence factors of Candida albicans . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its synthesis via a doubly decarboxylative reaction suggests that it may undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. The use of animal models is crucial in biomedical research for studying the toxic or adverse effects at high doses .

Metabolic Pathways

Chromone derivatives, from which this compound is derived, have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMRUSBKNSBTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2395641.png)

![5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2395642.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)

![4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one](/img/structure/B2395650.png)

![N-(5-iodo-2-pyridinyl)-N'-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}amino)methylene]thiourea](/img/structure/B2395651.png)

![ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate](/img/structure/B2395659.png)